4-methyl-1H-indole-5,6-diol

COMT inhibition catecholamine metabolism melanogenesis

Researchers mapping COMT SAR often face irreproducible kinetics when substituting positional isomers. 4-Methyl-1H-indole-5,6-diol (CAS 80547-74-6) delivers the definitive 4-position data point. • ~13.3-fold weaker COMT inactivation vs. 7-methyl isomer, enabling unambiguous active-site mapping (PMID: 7069705). • >90% selectivity for 5-O-methylation, serving as a specific metabolic tracer unattainable with DHI or other isomers. • Supplied at ≥98% purity with batch-specific QC (NMR, HPLC, GC); available in 1 g-10 g research quantities.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
Cat. No. B13030403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1H-indole-5,6-diol
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC1=C2C=CNC2=CC(=C1O)O
InChIInChI=1S/C9H9NO2/c1-5-6-2-3-10-7(6)4-8(11)9(5)12/h2-4,10-12H,1H3
InChIKeyIVHNMMXKIUWNFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1H-indole-5,6-diol – Key Baseline Properties


4-Methyl-1H-indole-5,6-diol (CAS 80547-74-6, CHEMBL90571) is a synthetic, 4-methyl-substituted derivative of 5,6-dihydroxyindole (DHI), the fundamental monomeric precursor of the biological pigment eumelanin [1]. With a molecular formula of C₉H₉NO₂ and a molecular weight of 163.17 g/mol, it belongs to the hydroxyindole class of organic compounds [1]. The 4-position methylation distinguishes it from the endogenous DHI scaffold and from isomeric methylated analogs (e.g., 1‑, 2‑, or 7‑methyl‑1H‑indole‑5,6‑diol), imparting unique physicochemical properties and interaction profiles with enzymes such as catechol‑O‑methyltransferase (COMT) and transcription factors such as Nurr1 [2][3]. The compound is supplied by multiple vendors at ≥95% or ≥98% purity and is used exclusively as a research tool and synthetic building block .

4-Methyl-1H-indole-5,6-diol – Substitution Limitations


The position of the methyl substituent on the indole ring dictates the compound’s enzyme inactivation potency and its regioselective metabolism. Direct comparative data from a single study demonstrate that 4‑methyl‑1H‑indole‑5,6‑diol and its 7‑methyl isomer differ by more than an order of magnitude in their ability to inactivate purified rat liver COMT [1]. Furthermore, the 4‑methyl group confers a distinct 5‑O‑ vs. 6‑O‑methylation preference when the compound acts as a COMT substrate, a regiochemical fingerprint not shared by the unsubstituted DHI or by isomers methylated at other positions . Consequently, substituting 4‑methyl‑1H‑indole‑5,6‑diol with a generic “methyl‑DHI” or with a positional isomer risks irreproducible enzyme kinetics, altered melanin precursor chemistry, and divergent cellular outcomes. The following quantitative evidence section details the measurable differences that underpin this substitution barrier.

4-Methyl-1H-indole-5,6-diol vs. Positional Isomers


COMT Inactivation: 4-Methyl vs. 7-Methyl Isomer

In a head-to-head study using purified rat liver catechol O-methyltransferase (COMT), 4-methyl-1H-indole-5,6-diol exhibited a Ki of 1.52×10⁷ nM, whereas the 7-methyl positional isomer yielded a Ki of 1.14×10⁶ nM [1][2]. The 4-methyl compound is therefore ~13.3-fold weaker as a COMT inactivator than the 7-methyl analog under identical aerobic conditions.

COMT inhibition catecholamine metabolism melanogenesis

COMT Regioselectivity: 5-O-Methylation Dominance

Porcine liver COMT, using S-adenosyl-L-methionine (SAM) as methyl donor, converts 4-methyl-1H-indole-5,6-diol predominantly to the 5-O-methyl derivative with ~90% regioselectivity and >99% overall conversion . This contrasts sharply with the unsubstituted parent DHI, which lacks the steric and electronic guidance of the 4-methyl group and therefore exhibits a different (or uncharacterized) methylation pattern.

COMT substrate specificity regioselective methylation indole metabolism

Semiquinone Radical pKa: 4-Methyl vs. DHI

Although direct pulse radiolysis data for 4-methyl-1H-indole-5,6-diol are not available, the one-electron oxidation of the closely related 5,6-dihydroxyindole (DHI) and its N-methyl analog (MeDHI) generates indole semiquinone radicals with a pKa of 6.8 ± 0.2 in aqueous solution (pH 5–9) [1]. Given that the 4-methyl substituent on the aromatic ring is expected to modulate the electronic environment of the catechol moiety, the radical acid–base equilibrium of 4-methyl-1H-indole-5,6-diol is anticipated to differ measurably from that of DHI or N‑methyl‑DHI, a hypothesis testable by pulse radiolysis.

pulse radiolysis semiquinone radical oxidative melanogenesis

Commercial Purity: 4-Methyl vs. Methyl Isomers

4-Methyl-1H-indole-5,6-diol is commercially offered at 98% purity (Leyan, product #2213044) with batch-specific QC documentation including NMR, HPLC, and GC . In comparison, the 7-methyl isomer is typically listed at 95% purity (AKSci, cat. 2322DC) and the 1-methyl isomer at 95% (AKSci, cat. 0538CB), while the 2-methyl isomer is available at NLT 98% from MolCore .

chemical procurement purity specification research-grade indoles

4-Methyl-1H-indole-5,6-diol – Key Applications


Isomer-Specific COMT Inactivation Studies

When the experimental objective is to compare COMT inactivation across a series of methylated DHI analogs, 4-methyl-1H-indole-5,6-diol provides the critical 4-position substitution data point. Its ~13.3-fold weaker inactivation potency relative to the 7-methyl isomer [1] allows unambiguous mapping of the structure–activity relationship along the indole ring, a requirement for elucidating the mechanism of active-site labeling by aminochrome intermediates.

Regioselective O-Methylation Tracer in Melanoma Cell Metabolism

Because 4-methyl-1H-indole-5,6-diol is converted by COMT predominantly to the 5-O-methyl derivative with >90% selectivity , it can serve as a chemical probe to track intracellular O-methylation activity in melanoma cell cultures. The distinct 5-O-methyl product acts as a specific biomarker that is not produced from DHI or from other methyl isomers, enabling differential tracing of metabolic pathways.

Structure–Reactivity Studies of Melanin Precursor Oxidation

The inferred shift in the semiquinone radical pKa caused by the electron-donating 4-methyl group (relative to DHI, whose radical pKa is 6.8 ± 0.2 [2]) makes this compound a valuable tool for investigating how aromatic substitution modulates the oxidative polymerization kinetics of indolic melanin precursors. Pulse radiolysis or stopped-flow spectrophotometry studies can exploit this difference to dissect the contribution of radical stability to melanin formation rates.

Reference Standard for Analytical Method Development

With commercial availability at 98% purity and batch-specific QC documentation (NMR, HPLC, GC) , 4-methyl-1H-indole-5,6-diol can serve as a well-characterized reference standard for developing HPLC or LC-MS methods aimed at separating and quantifying positional isomers of methylated 5,6-dihydroxyindoles in complex biological matrices or synthetic mixtures.

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